chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS No.: 2109581-43-1
Cat. No.: VC4360989
Molecular Formula: C22H24N2O3
Molecular Weight: 364.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2109581-43-1 |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.445 |
| IUPAC Name | 3,4-dihydro-2H-chromen-2-yl-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
| Standard InChI | InChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2 |
| Standard InChI Key | LMVMJBWIYPWENP-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5 |
Introduction
Components of the Compound
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Chroman-2-yl: This part of the molecule is derived from chroman, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. Chroman derivatives are known for their biological activities, including antioxidant properties.
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(1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl: This segment involves an azabicyclo[3.2.1]octane scaffold, which is a common core in tropane alkaloids. These compounds exhibit a range of biological activities, including interactions with neurotransmitter systems. The pyridin-4-yloxy group adds a potential site for further chemical modification or biological interaction.
Potential Biological Activities
Given the components of this compound, it may exhibit biological activities related to both chroman and azabicyclooctane derivatives. These could include:
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Antioxidant Properties: Chroman derivatives are known for their antioxidant capabilities, which could be beneficial in reducing oxidative stress in biological systems.
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Neurotransmitter Interactions: The azabicyclo[3.2.1]octane part of the molecule might interact with neurotransmitter systems, similar to tropane alkaloids, which have effects on the central nervous system.
Chemical Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the azabicyclo[3.2.1]octane core and the attachment of the chroman and pyridin-4-yloxy moieties. Techniques for enantioselective synthesis of the azabicyclooctane scaffold have been developed, as discussed in research on tropane alkaloids .
Synthesis Steps
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Formation of Azabicyclo[3.2.1]octane Scaffold: This could involve enantioselective methods to ensure the correct stereochemistry .
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Introduction of Pyridin-4-yloxy Group: This might involve a nucleophilic substitution reaction to attach the pyridin-4-yloxy moiety to the azabicyclooctane core.
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Attachment of Chroman-2-yl Moiety: This could be achieved through a condensation reaction or another suitable method to form the methanone linkage.
Research Findings and Potential Applications
While specific research findings on this exact compound are not available, its components suggest potential applications in areas such as:
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Pharmaceuticals: Given the biological activities associated with its components, this compound could be explored for therapeutic uses, particularly in neurological or antioxidant applications.
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Chemical Synthesis: The development of efficient synthesis methods for this compound could contribute to advancements in organic chemistry, particularly in the synthesis of complex heterocyclic compounds.
Data Tables
Due to the lack of specific data on this compound, the following table provides a hypothetical framework for organizing information on its properties and biological activities.
| Property/Activity | Description | Potential Value |
|---|---|---|
| Molecular Weight | Calculated based on molecular formula | - |
| Antioxidant Activity | Assessed through in vitro assays | - |
| Neurotransmitter Interaction | Evaluated using receptor binding assays | - |
| Synthesis Yield | Determined from optimized synthesis protocols | - |
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